4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-5,10-11H,6-9,14H2,1H3 |
InChI Key |
FSSQHMPSVLXPDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Synthesis
Sulfonyl chlorides are typically prepared by chlorosulfonation of aromatic compounds or by reaction of sulfonic acids with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The 2-methoxybenzenesulfonyl chloride can be synthesized by:
- Treating 2-methoxybenzenesulfonic acid with chlorosulfonic acid or thionyl chloride under controlled temperature conditions.
- The reaction proceeds with the replacement of the sulfonic acid hydroxyl group by a chlorine atom, yielding the sulfonyl chloride intermediate.
This method is supported by general sulfonyl chloride preparation protocols described in recent sulfonamide synthesis reviews, emphasizing the need for careful control of reaction conditions to avoid over-chlorination or decomposition.
Continuous Flow and Batch Methods
Recent advances include continuous flow synthesis of sulfonyl chlorides, which improve safety and scalability. For example, a continuous flow method using diphenyl disulfide and chlorinating agents in acetonitrile solvent has been reported, showing high yields and efficient heat management.
Coupling of Sulfonyl Chloride with Cyclohexan-1-amine
Nucleophilic Substitution Reaction
The key step in preparing 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is the nucleophilic substitution of the sulfonyl chloride by the amine group on cyclohexan-1-amine:
- The sulfonyl chloride intermediate is reacted with cyclohexan-1-amine typically in an aprotic solvent such as dichloromethane or acetonitrile.
- A base (e.g., triethylamine or pyridine) is often added to neutralize the hydrochloric acid generated and drive the reaction forward.
- Reaction temperature is generally maintained at 0–25 °C to control the rate and minimize side reactions.
This step yields the sulfonamide bond formation, producing the target compound.
One-Pot and Catalyzed Methods
Recent literature reports several catalytic and one-pot methods for sulfonamide synthesis that could be adapted for this compound:
- Copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and sulfur dioxide surrogates (e.g., DABSO) have been used to prepare sulfonamides efficiently with broad substrate scope and high yields.
- Organocatalytic SuFEx (Sulfur Fluoride Exchange) reactions employing N-heterocyclic carbenes (NHCs) facilitate mild and scalable synthesis of sulfonamides with excellent functional group tolerance.
While these methods are more recent, the classical sulfonyl chloride-amine coupling remains the most direct and widely used approach for preparing 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine.
Example Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Methoxybenzenesulfonic acid + Thionyl chloride (SOCl2), reflux | Formation of 2-methoxybenzenesulfonyl chloride | High yield (>85%), monitored by IR (S=O stretch) |
| 2 | Sulfonyl chloride + Cyclohexan-1-amine + Triethylamine, DCM, 0–25 °C | Nucleophilic substitution to form sulfonamide | High yield (>80%), product isolated by recrystallization |
| 3 | Purification | Recrystallization from ethyl acetate/methylene chloride mixture | Pure sulfonamide with melting point characterization |
Analytical and Characterization Data
- NMR Spectroscopy : ^1H and ^13C NMR confirm the sulfonamide formation with characteristic shifts for aromatic protons, methoxy group, cyclohexane ring, and amine protons.
- IR Spectroscopy : Strong sulfonyl (S=O) stretching bands around 1150–1350 cm^-1 indicate sulfonamide formation.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine confirm the product identity.
- Melting Point : Used to assess purity and confirm compound identity.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonyl Chloride + Amine Coupling | 2-Methoxybenzenesulfonyl chloride, cyclohexan-1-amine, base | 0–25 °C, aprotic solvent | Direct, high yield, well-established | Requires sulfonyl chloride preparation, moisture sensitive |
| Copper-Catalyzed Three-Component Reaction | Arylboronic acid, nitroarene, DABSO, amine, Cu catalyst | Mild, green solvents, catalytic | High atom economy, functional group tolerance | More complex setup, catalyst cost |
| Organocatalytic SuFEx Reaction | Sulfonyl fluoride, amine, NHC catalyst | Mild, scalable, broad scope | Environmentally friendly, mild conditions | Requires sulfonyl fluoride precursor |
Additional Notes from Related Cyclohexylamine Sulfonamide Syntheses
- Analogous compounds such as 4-(p-fluorophenyl)-4-methylaminocyclohexanone derivatives have been prepared via reductive amination and subsequent sulfonylation, indicating the feasibility of multi-step synthesis involving cyclohexane amines.
- Careful control of stoichiometry and reaction temperature is critical to maximize yield and purity.
- Use of excess amine can drive the sulfonamide formation to completion, as demonstrated in flow chemistry studies.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, their substituents, and properties:
Physicochemical Properties
- Polarity: The sulfonyl group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., chlorobenzyl or phenoxazine groups) .
- Solubility : Piperazine-containing analogs (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) exhibit higher aqueous solubility due to the basic amine in piperazine .
- Stability : Oxadiazole and triazole substituents improve metabolic stability, as seen in their resistance to enzymatic degradation .
Biological Activity
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is an organic compound notable for its sulfonamide moiety, which contributes significantly to its biological activity. This compound features a cyclohexane ring substituted with an amine group and a methoxybenzenesulfonyl group, enhancing its potential for medicinal applications.
Biological Activity
The biological activity of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The sulfonamide group allows the compound to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This mechanism makes it a valuable candidate in drug discovery aimed at treating enzyme-related diseases.
The interaction of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine with enzymes can be summarized as follows:
- Enzyme Inhibition : The sulfonamide moiety binds to the active site of target enzymes, preventing substrate access and thus inhibiting their function.
- Hydrophobic Interactions : The cyclohexane ring enhances binding affinity through hydrophobic interactions, contributing to the specificity and potency of the compound.
Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : Preliminary studies indicate that compounds similar to 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine exhibit significant antitumor activity by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness against HepG2 liver cancer cells by arresting the cell cycle and activating apoptotic pathways .
- Enzyme Targeting : Research has demonstrated that derivatives of this compound can effectively inhibit various enzymes implicated in disease processes, showcasing the potential for developing targeted therapies .
Comparative Analysis
The following table summarizes key features of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine and structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine | C12H17NO3S | Sulfonamide group enhances enzyme inhibition |
| 4-(4-Methoxybenzenesulfonyl)cyclohexan-1-amine | C12H17NO3S | Para-methoxy substitution; similar medicinal applications |
| (1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide | C15H22N2O3S | Broader biological activity profile due to additional functional groups |
| 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine | C12H19N | Primarily studied for different pharmacological properties; lacks sulfonamide group |
This comparative analysis highlights the unique structural elements of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine that confer distinct chemical reactivity and biological activity compared to similar compounds.
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine. These studies focused on their interactions with specific enzyme targets and assessed their efficacy in inhibiting cancer cell proliferation. The findings revealed that modifications in the sulfonamide structure could significantly alter biological activity, suggesting avenues for further research into structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
